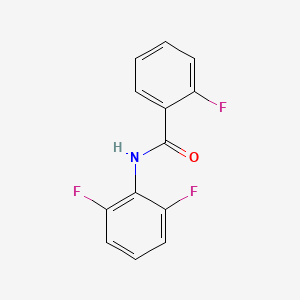

N-(2,6-difluorophenyl)-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2,6-difluorophenyl)-2-fluorobenzamide has been achieved through various methods, including the condensation reaction of 2-fluorobenzoyl chloride with 2,6-difluoroaniline. This process yields high-quality compounds with significant yields. For example, a study reported the synthesis with an 88% yield, demonstrating the efficiency of the synthetic procedures employed (Hehir & Gallagher, 2023). Another approach involves fluorination and hydrolysis with hydrogen peroxide starting from 2,6-dichlorobenzonitrile, achieving an overall yield of 80.5% (Xiu-lian, 2009).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated using techniques such as single-crystal X-ray diffraction. Studies have shown that the compound's aromatic rings are effectively co-planar, influenced by hydrogen bonds and C-H⋯F/O interactions, contributing to the stability of its crystal structure (Hehir & Gallagher, 2023).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds, mediated by iron. This process allows for the chemoselective transfer of fluorine, demonstrating the compound's versatile reactivity and functional group tolerance (Groendyke, AbuSalim, & Cook, 2016).

Physical Properties Analysis

The physical properties of this compound, including melting points and solubility, are significantly influenced by the presence of fluorine atoms. For instance, a specific synthesis route reported a melting point range of 145.4 to 145.6°C, indicating the compound's thermal stability (Xiu-lian, 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are affected by the fluorine atoms in this compound. The compound's ability to participate in fluorination reactions and its stability under various chemical conditions highlight its robust chemical nature and potential for further applications in chemical synthesis (Groendyke, AbuSalim, & Cook, 2016).

Mechanism of Action

Target of Action

The primary target of N-(2,6-difluorophenyl)-2-fluorobenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

It is believed to interact with its target, cdk2, leading to changes in the cell cycle regulation . This interaction could potentially inhibit the activity of CDK2, thereby affecting cell division and proliferation.

Biochemical Pathways

The downstream effects of this interaction could include altered cell division and potentially, cell death .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its impact on cell cycle regulation. By interacting with CDK2, it could potentially inhibit cell division and proliferation . This could lead to cell cycle arrest and potentially, cell death.

properties

IUPAC Name |

N-(2,6-difluorophenyl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c14-9-5-2-1-4-8(9)13(18)17-12-10(15)6-3-7-11(12)16/h1-7H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMQIBRYLMSVDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC=C2F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclopropyl-1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,4-triazole](/img/structure/B5326454.png)

![N-(2-chloro-6-methylphenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5326466.png)

![8-{4-[3-(2,4-dichlorophenyl)acryloyl]-1-piperazinyl}-5-nitroquinoline](/img/structure/B5326478.png)

![7-[3-(1H-pyrazol-1-ylmethyl)benzyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5326484.png)

![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5326499.png)

![3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5326508.png)

![(3S*,4R*)-1-[(2-amino-4-methyl-1,3-benzothiazol-6-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5326511.png)

![N-[(1S*,2R*)-2-(cyclopentylamino)cyclobutyl]-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5326513.png)

![(2-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]methyl}phenoxy)acetic acid](/img/structure/B5326517.png)

![2-[3-(4-fluorophenyl)acryloyl]benzoic acid](/img/structure/B5326522.png)

![7-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5326527.png)